molecular formula C18H28N2O3S B4460593 1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4460593
M. Wt: 352.5 g/mol
InChI Key: RFXMQQUPOKSZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, an ethanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethanesulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)propylamine hydrochloride
  • 2-METHANESULFONYL-1-PHENYL-ETHANOL

Uniqueness

1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-ethylsulfonyl-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-4-17(16-9-7-6-8-14(16)3)19-18(21)15-10-12-20(13-11-15)24(22,23)5-2/h6-9,15,17H,4-5,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXMQQUPOKSZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C)NC(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[1-(2-METHYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

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